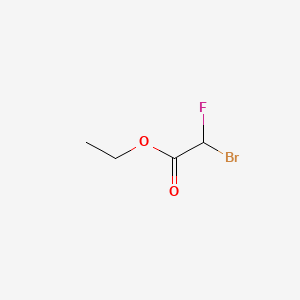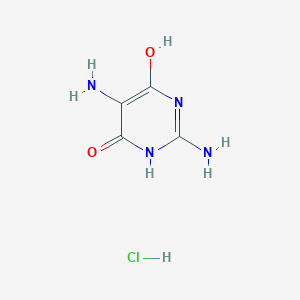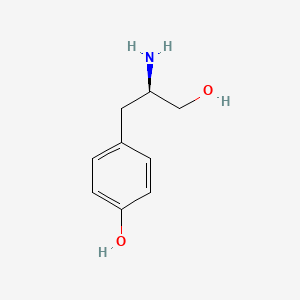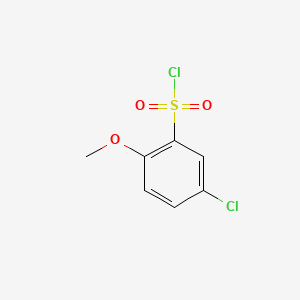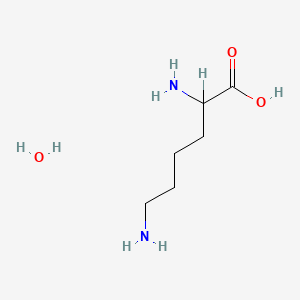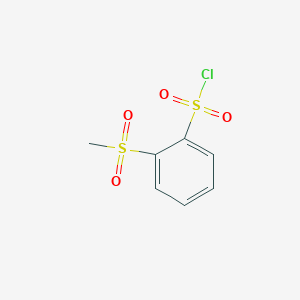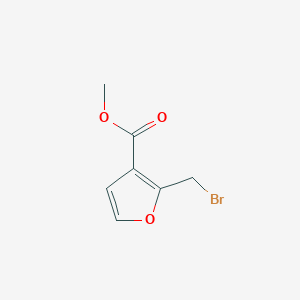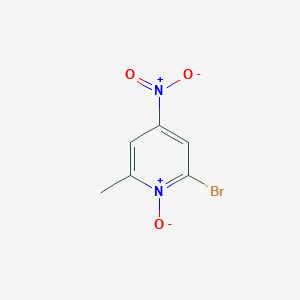
2-Bromo-6-methyl-4-nitro-1-oxidopyridin-1-ium
Overview
Description
2-Bromo-6-methyl-4-nitro-1-oxidopyridin-1-ium is a chemical compound with the following properties:
- Chemical Formula : C<sub>6</sub>H<sub>5</sub>BrN<sub>2</sub>O<sub>3</sub>
- IUPAC Name : 2-bromo-5-methyl-4-nitro-1-oxidopyridin-1-ium
- SMILES Notation : CC1=CN+[O-])Br)[O-]
Molecular Structure Analysis
The molecular structure of 2-Bromo-6-methyl-4-nitro-1-oxidopyridin-1-ium consists of a pyridine ring with a bromine atom, a methyl group, and a nitro group attached. The nitro group provides polarity, affecting its reactivity and properties.
Physical And Chemical Properties Analysis
- Physical State : Solid
- Melting Point : Varies (requires experimental determination)
- Solubility : Soluble in certain organic solvents
- Color : Likely yellow or pale-colored due to the nitro group
- Stability : Sensitive to light, heat, and moisture
Safety And Hazards
- Toxicity : As a nitro compound, it may pose health risks. Handle with care.
- Hazardous Reactions : Avoid contact with strong reducing agents.
- Storage : Store in a cool, dry place away from direct sunlight.
Future Directions
Future research on 2-Bromo-6-methyl-4-nitro-1-oxidopyridin-1-ium should focus on:
- Elucidating its biological activity and potential applications.
- Investigating its stability under various conditions.
- Developing synthetic routes for targeted derivatives.
Please note that the information provided here is based on available data, and further scientific exploration is essential for a comprehensive understanding of this compound.
properties
IUPAC Name |
2-bromo-6-methyl-4-nitro-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O3/c1-4-2-5(9(11)12)3-6(7)8(4)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXJATGFTSNBVNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=[N+]1[O-])Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00372855 | |
| Record name | 2-Bromo-6-methyl-4-nitro-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00372855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-methyl-4-nitro-1-oxidopyridin-1-ium | |
CAS RN |
60323-99-1 | |
| Record name | 2-Bromo-6-methyl-4-nitro-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00372855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

